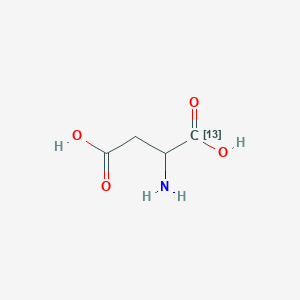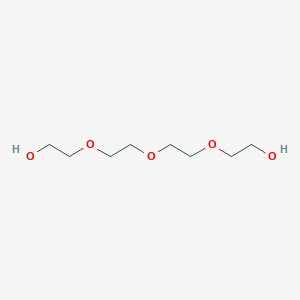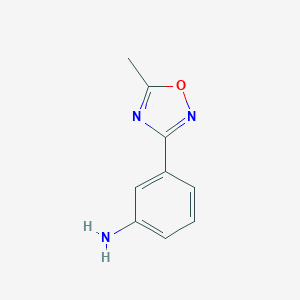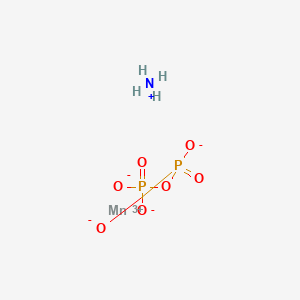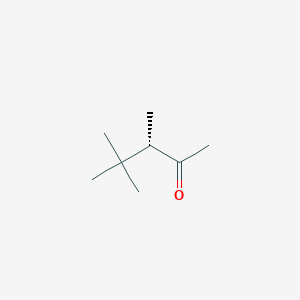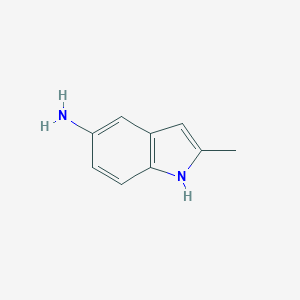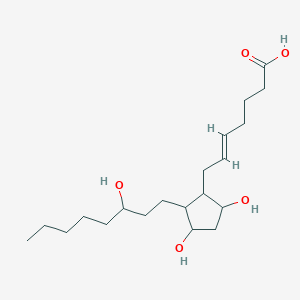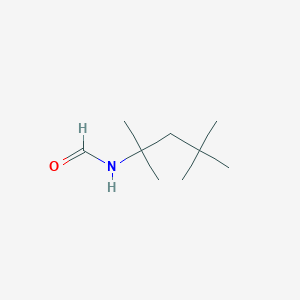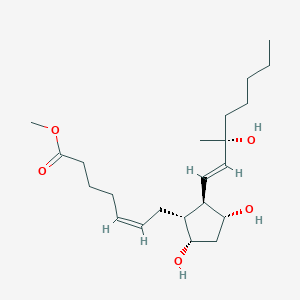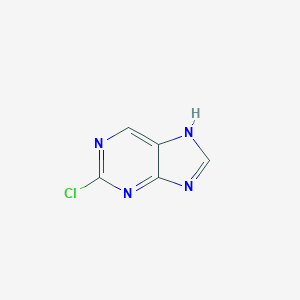
2-氯-9H-嘌呤
概述
描述
2-Chloro-9H-purine (C9H6ClN5) is a purine derivative with a chlorine atom attached to the 9-position of the purine ring. It is an important compound in the field of organic chemistry and biochemistry, as it is widely used in synthetic reactions, as well as having a variety of applications in scientific research.
科学研究应用
抗癌潜力
嘌呤和嘧啶杂环化合物,包括2-氯-9H-嘌呤,近年来因其在靶向多种癌症方面的潜力而受到关注 . 合成衍生物中嘌呤和嘧啶环的掺入导致了有效的抗癌分子的开发 . 这些衍生物已显示出针对靶向受体蛋白的显著增强的抗癌活性 .
诱导凋亡的药物
2-氯-9H-嘌呤衍生物已被合成并研究了它们作为诱导癌细胞凋亡药物的潜在作用 . 初步数据表明这些化合物在这些细胞中诱导凋亡 .
构效关系研究
正在研究2-氯-9H-嘌呤及其衍生物的构效关系,以了解增强抗癌活性所需的片段或基团 . 这些信息对于开发更有效的化学治疗药物候选药物至关重要 .
新型化合物合成
2-氯-9H-嘌呤用于合成新型化合物。 例如,已经使用2-氯-9H-嘌呤合成了一系列2,6,9-三取代嘌呤衍生物 . 这些化合物显示出有希望的抗肿瘤活性 .
药效团建模
作用机制
Target of Action
2-Chloro-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound that is involved in many biological processes. Purine and its derivatives have been found to target various cancers . .
Mode of Action
Purine derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Purine metabolism consists of de novo synthesis, catabolism, and salvage pathways . ATP depletion induced by ischemia and intake of fructose and alcohol, and degradation of RNA and DNA induced by cell turnover and intake of a purine-rich diet can activate the purine metabolism pathway . .
Pharmacokinetics
It is known that the compound is slightly soluble in water and dmso .
Result of Action
Purine derivatives have shown significantly enhanced anticancer activities against targeted receptor proteins .
Action Environment
It is known that the compound is stable under normal storage conditions .
安全和危害
未来方向
生化分析
Biochemical Properties
It is known that purine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific biochemical context .
Cellular Effects
Purine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that purine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of purine derivatives can change over time, and this can include changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of purine derivatives can vary with dosage, and this can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that purine derivatives can be involved in various metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
It is known that purine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that purine derivatives can be directed to specific compartments or organelles by various targeting signals or post-translational modifications .
属性
IUPAC Name |
2-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMBVWROWJGFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333967 | |
| Record name | 2-chloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1681-15-8 | |
| Record name | 2-Chloropurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications to the 2-chloro-9H-purine scaffold led to significant improvements in anti-rhinovirus activity?
A1: Research indicates that the introduction of a 2-chloro substituent to the 9-benzyl-6-(dimethylamino)-9H-purine scaffold significantly enhanced anti-rhinovirus activity compared to unsubstituted counterparts []. Furthermore, incorporating small, lipophilic para substituents on the 6-anilino group in 6-anilino-9-benzyl-2-chloropurines also contributed to potent inhibition of rhinovirus serotype 1B []. These findings highlight the importance of specific structural modifications in modulating the antiviral activity of these compounds.
Q2: Did the researchers observe any variations in antiviral activity across different rhinovirus serotypes?
A2: Yes, while some 2-chloro-9H-purine derivatives showed promising activity against rhinovirus serotype 1B, further testing against a broader range of serotypes revealed variations in sensitivity []. For instance, compound 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine (29) displayed a wide range of IC50 values (0.08 to 14 μM) across 18 tested rhinovirus serotypes, indicating that some serotypes were less susceptible to its antiviral effects []. This emphasizes the need to consider serotype-specific responses when developing antiviral therapies based on this scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



